2,5-Dichloro-4-ethoxypyridine
Description
2,5-Dichloro-4-ethoxypyridine is a halogenated pyridine derivative characterized by chlorine substituents at positions 2 and 5 and an ethoxy group at position 3. Pyridine derivatives are pivotal in medicinal chemistry and materials science due to their electronic and steric properties. The ethoxy group (–OCH₂CH₃) introduces electron-donating effects, which may modulate the aromatic ring’s reactivity and solubility compared to analogs with electron-withdrawing substituents.
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,5-dichloro-4-ethoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 |
InChI Key |
HUJCAIJBQINOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-ethoxypyridine typically involves the chlorination of 4-ethoxypyridine. The process begins with the reaction of 4-ethoxypyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The crude product is typically purified through recrystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dechlorinated pyridine derivatives.
Scientific Research Applications
2,5-Dichloro-4-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects and Reactivity Profiles
Contradictions and Limitations
- Electronic Effects : While chloro groups are typically EWGs, their combination with an ethoxy EDG creates a polarized electronic environment. This contrasts with 4i (), where the difluorophenyl group amplifies EWG effects, favoring electrophilic reactivity .
- Data Gaps : Direct experimental data (e.g., melting points, reaction yields) for this compound are absent in the provided sources, necessitating extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
